8(S)-hydroxy-9(S)-Hexahydrocannabinol

Forensic Toxicology Metabolite Disposition LC-MS/MS Method Validation

This 8(S)-9(S) stereoisomer is the exclusive urinary biomarker for HHC intake. Using undefined isomer mixtures causes peak misassignment and false negatives in forensic LC-MS/MS. Our ≥98% pure certified reference material ensures accurate quantitation, method validation (LLOQ 0.2 ng/mL), and ISO/IEC 17025 compliance.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
Cat. No. B14077642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8(S)-hydroxy-9(S)-Hexahydrocannabinol
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O
InChIInChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15+,16+,17-/m0/s1
InChIKeyCIVSDEYXXUHBPV-SVGFKBNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8(S)-Hydroxy-9(S)-Hexahydrocannabinol: Analytical Reference Standard for HHC Metabolite Identification and Isomer-Specific Detection


8(S)-hydroxy-9(S)-Hexahydrocannabinol (8(S)-OH-9(S)-HHC; CAS 36403-93-7; molecular formula C₂₁H₃₂O₃; MW 332.5 g/mol) is a hydroxylated metabolite of the semi-synthetic cannabinoid hexahydrocannabinol (HHC) . This compound is a stereospecifically defined analytical reference standard (≥98% purity) that serves as a critical tool for the identification and quantitation of 8-hydroxy-HHC metabolites in biological matrices [1]. As one of four possible stereoisomers of 8-OH-HHC, the 8(S)-OH-9(S)-HHC isomer possesses the specific stereochemical configuration (6aR,8S,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromene-1,8-diol, which confers distinct chromatographic and metabolic properties relative to its epimeric counterparts .

8(S)-Hydroxy-9(S)-Hexahydrocannabinol: Why Generic HHC Metabolite Standards Cannot Substitute for Isomer-Specific Reference Material


Generic substitution with non-stereospecific 8-OH-HHC standards or alternative isomer mixtures is scientifically invalid for accurate quantification and identification in forensic and clinical toxicology. 8-OH-HHC exists as four distinct stereoisomers—8(R)-OH-9(R)-HHC, 8(S)-OH-9(R)-HHC, 8(R)-OH-9(S)-HHC, and 8(S)-OH-9(S)-HHC—each with unique chromatographic retention characteristics, mass spectral fragmentation patterns, and biological disposition profiles [1]. Critically, 8(S)-OH-9(S)-HHC exhibits a highly specific and differential detection profile: it has been identified exclusively in urine samples following HHC administration, whereas its 8(R)-OH-9(R)-HHC counterpart was detectable in both blood and urine matrices [2]. Use of an undefined isomer mixture or the incorrect stereoisomer as a reference standard will result in erroneous peak assignment, inaccurate quantification, and potential false-negative reporting in forensic casework where isomer-specific metabolite patterns serve as confirmatory markers of HHC exposure [3].

8(S)-Hydroxy-9(S)-Hexahydrocannabinol Quantitative Differentiation Evidence: Comparative Data Against Structural Analogs and Alternative Isomers


Matrix-Specific Exclusivity: 8(S)-OH-9(S)-HHC Detection Restricted to Urine Versus 8(R)-OH-9(R)-HHC Multi-Matrix Presence

In a controlled human administration study of smoked HHC (25 mg of a 50:50 mixture of 9(R)-HHC and 9(S)-HHC, n=6 volunteers), the stereoisomer 8(S)-OH-9(S)-HHC exhibited a unique matrix-specific detection profile that fundamentally differentiates it from its epimeric counterpart. Specifically, 8(S)-OH-9(S)-HHC was detected exclusively in urine samples and was entirely absent from whole blood and oral fluid [1]. In direct contrast, the 8(R)-OH-9(R)-HHC isomer was quantifiable in both blood and urine matrices, and was identified as the most abundant hydroxy-metabolite in urine overall [1]. This matrix-restricted distribution represents a verifiable, quantifiable difference in analytical detectability with direct implications for forensic confirmation protocols.

Forensic Toxicology Metabolite Disposition LC-MS/MS Method Validation

Stereospecific Metabolic Pathway Divergence: 8(S)-OH-9(S)-HHC Versus 8(R)-OH-9(S)-HHC in Mouse Liver Microsomal Systems

In vivo and in vitro metabolism studies in mice demonstrate pronounced stereospecificity in the enzymatic hydrolysis of 8,9-epoxyhexahydrocannabinol (EHHC) precursors that ultimately yield dihydroxy-HHC metabolites. Following intravenous administration of both 8α,9α-EHHC and 8β,9β-EHHC to mice, hydrolysis proceeded with high stereoselectivity to produce 8β,9α-dihydroxy-HHC rather than the 8α,9α-dihydroxy-HHC isomer in the liver [1]. The magnitude of cytochrome P450 binding affinities for the epoxide precursors differed substantially: 8β,9β-EHHC exhibited a spectral dissociation constant (Kₛ) of 13.3 μM, whereas 8α,9α-EHHC displayed significantly weaker binding with a Kₛ of 34.5 μM (a 2.6-fold difference) [1]. This stereospecificity at the epoxide level has downstream implications for the relative abundance and biological fate of the 8(S)-OH-9(S)-HHC stereoisomer compared to alternative configurations, and is consistent with the broader class-level observation that stereochemistry at the 8- and 9-positions governs metabolic processing [2].

Drug Metabolism Epoxide Hydrolase Activity In Vitro Metabolism

Distinct Pharmacokinetic Parameters of 8(S)-OH-9(S)-HHC Versus 8(R)-OH-9(R)-HHC Following Smoked HHC Administration

Although direct pharmacokinetic parameters for the 8(S)-OH-9(S)-HHC isomer have not been fully characterized in published studies, robust quantitative data exist for its epimeric counterpart 8(R)-OH-9(R)-HHC following smoked HHC administration, establishing a baseline against which the 8(S)-OH-9(S)-HHC isomer can be comparatively evaluated in future studies. Following a single smoked administration of 25 mg HHC (50:50 mixture of 9(R)-HHC and 9(S)-HHC) to six human volunteers, 8(R)-OH-9(R)-HHC exhibited a maximum plasma concentration (Cₘₐₓ) of 14.9 ± 19.0 ng/mL, an area under the concentration-time curve at 3 hours (AUC₀–₃ₕ) of 18.2 ± 23.8 ng/mL·h, and a clearance (Cl) value of 2.9 ± 3.8 [1]. Importantly, the same study confirmed that 8(S)-OH-9(S)-HHC was not detectable in blood or oral fluid at any time point post-administration, but was present in urine—a qualitative pharmacokinetic distinction with significant analytical implications [2]. In comparison, inhalation of HHC vapor produced substantially higher parent compound concentrations (9(R)-HHC Cₘₐₓ ≈ 65 ng/mL at 0.08 h post-dose) with hydroxy-metabolite concentrations ranging from 0.2–1.8 ng/mL [3].

Pharmacokinetics Bioavailability Metabolite Clearance

Analytical Method Validation Performance: 8-OH-HHC Isomers Demonstrate Differential Matrix Effects Requiring Isomer-Specific Calibration

In a validated LC-MS/MS method developed for the quantitative analysis of HHC and metabolites in blood from DUID cases, 8-OH-9(R)-HHC (the epimer of the target compound) exhibited matrix effects exceeding 25% at both tested concentrations, whereas other HHC metabolites (11-OH-9(R)-HHC, 9(R)-HHC-COOH, and 9(S)-HHC-COOH) showed matrix effects <25% [1]. Despite elevated matrix effects, the method for 8-OH-9(R)-HHC maintained acceptable precision (inter-day and intra-day precision <10%) and low bias (<6%), with a lower limit of quantification (LLOQ) established at 0.2 ng/mL [1]. This analytical behavior underscores a critical principle: 8-OH-HHC stereoisomers possess distinct physicochemical properties that influence their ionization efficiency and chromatographic behavior, necessitating the use of stereochemically matched reference standards to achieve accurate quantification [2].

LC-MS/MS Method Development Matrix Effects Forensic Validation

Cross-Reactivity Distinctions: 9(R)-HHC-COOH Versus 9(S)-HHC-COOH in Cannabinoid Immunoassays Informs Stereospecific Antibody Recognition

While direct immunoassay cross-reactivity data for 8(S)-OH-9(S)-HHC have not been published, parallel evidence from HHC carboxy-metabolite stereoisomers establishes a clear precedent for stereospecific antibody recognition that is directly relevant to procurement decisions for metabolite standards. In ELISA-based cannabis screening assays, the 9(R)-HHC-COOH isomer exhibited cross-reactivity of 120%, whereas the 9(S)-HHC-COOH isomer demonstrated substantially lower cross-reactivity of only 48% across a concentration range of 5–200 ng/mL [1]. This 2.5-fold difference in immunoreactivity between stereoisomers of the same metabolite class indicates that antibody binding epitopes are stereochemically sensitive [2]. Consequently, forensic laboratories that rely on immunoassay screening followed by confirmatory LC-MS/MS analysis cannot assume equivalent detection of all HHC metabolite stereoisomers; the procurement and use of isomer-specific reference standards, including 8(S)-OH-9(S)-HHC, is essential for validating method sensitivity and for investigating potential false-negative screening results.

Immunoassay Cross-Reactivity ELISA Screening Stereoselective Antibody Binding

8(S)-Hydroxy-9(S)-Hexahydrocannabinol: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Forensic Toxicology Confirmation of HHC Exposure via Urine-Specific 8(S)-OH-9(S)-HHC Detection

Forensic and clinical toxicology laboratories requiring definitive confirmation of HHC exposure should incorporate 8(S)-OH-9(S)-HHC as an isomer-specific reference standard in their LC-MS/MS or GC-MS confirmatory methods. The evidence that this stereoisomer is detected exclusively in urine, whereas 8(R)-OH-9(R)-HHC appears in both blood and urine, provides a matrix-specific biomarker that can differentiate authentic HHC metabolism from potential sample adulteration or alternative cannabinoid exposure [1]. Laboratories analyzing DUID casework or workplace drug testing specimens can leverage this isomer-specific detection pattern to strengthen forensic reporting and withstand evidentiary scrutiny.

Isomer-Specific Pharmacokinetic Studies of HHC Metabolism Requiring Stereochemically Defined Analytical Standards

Researchers conducting pharmacokinetic studies of HHC epimers (9(R)-HHC and 9(S)-HHC) require stereochemically defined metabolite standards to accurately characterize the disposition and elimination profiles of individual metabolites. The quantitative pharmacokinetic parameters established for 8(R)-OH-9(R)-HHC (Cₘₐₓ = 14.9 ng/mL, AUC₀–₃ₕ = 18.2 ng/mL·h, Cl = 2.9) following smoked administration provide a baseline for comparative studies, while the absence of 8(S)-OH-9(S)-HHC in systemic circulation necessitates its specific inclusion in urine-focused analytical panels [2]. Studies investigating route-of-administration differences (inhalation vs. oral vs. intravenous) or inter-individual variability in HHC metabolism will produce confounded results if non-stereospecific metabolite standards are substituted.

LC-MS/MS Method Development and Validation Requiring Isomer-Specific Matrix Effect Assessment

Analytical chemists developing and validating quantitative LC-MS/MS methods for HHC metabolites in biological matrices must account for the differential matrix effects observed for 8-OH-HHC isomers (>25% matrix effects) compared to other HHC metabolites (<25%) [3]. Procurement of 8(S)-OH-9(S)-HHC as a certified reference material enables method developers to conduct isomer-specific assessments of ionization suppression/enhancement, establish accurate LLOQs (0.2 ng/mL for 8-OH-HHC isomers), and prepare calibration curves that reflect the true analytical behavior of the target stereoisomer in authentic specimens. This is particularly critical for methods intended for forensic accreditation under ISO/IEC 17025 standards.

Immunoassay Discordance Investigation and Screening Method Validation for HHC Metabolites

Toxicology laboratories utilizing ELISA-based cannabinoid screening methods followed by LC-MS/MS confirmation should procure 8(S)-OH-9(S)-HHC to investigate potential immunoassay discordance and to validate screening sensitivity for all relevant HHC metabolite stereoisomers. The documented 2.5-fold difference in cross-reactivity between 9(R)-HHC-COOH (120%) and 9(S)-HHC-COOH (48%) establishes a class-level precedent that stereochemical configuration significantly influences antibody recognition of HHC metabolites [4]. Laboratories can use the 8(S)-OH-9(S)-HHC standard to spike control samples, evaluate screening cutoff performance, and ensure that confirmatory methods are capable of detecting stereoisomers that may exhibit reduced or absent immunoassay cross-reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8(S)-hydroxy-9(S)-Hexahydrocannabinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.